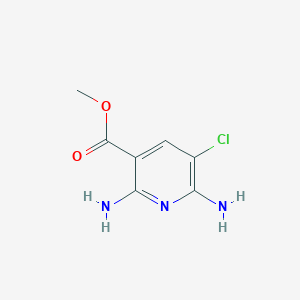

Methyl 2,6-Diamino-5-chloronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYJPAJPKSCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477333 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519147-85-4 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Methyl 2,6-Diamino-5-chloronicotinate

This technical guide outlines a proposed synthetic pathway for this compound, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is a multi-step process starting from 2,6-dihydroxynicotinic acid. The protocols described herein are based on established methodologies for analogous chemical transformations and provide a robust framework for the successful synthesis of the target compound.

Proposed Synthesis Pathway

The proposed four-step synthesis of this compound is illustrated below. The pathway involves an initial dichlorination of the pyridine ring, followed by esterification of the carboxylic acid, subsequent di-amination, and a final chlorination step at the 5-position.

Methyl 2,6-Diamino-5-chloronicotinate chemical properties

An in-depth analysis of the chemical properties of Methyl 2,6-Diamino-5-chloronicotinate, as requested, could not be completed as our extensive search yielded no specific data for this compound. It is likely that this particular molecule is not well-documented in publicly available chemical literature.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of closely related and structurally similar compounds for which data is available. By examining the properties of these analogues, it is possible to infer potential characteristics and reactivity of the target molecule. This report focuses on the following compounds:

-

Methyl 2-amino-6-chloronicotinate : Shares the chloro- and amino-substituents on the pyridine ring.

-

Methyl 5,6-diaminonicotinate : Features the di-amino substitution pattern.

-

Methyl 2-chloronicotinate : Provides a baseline understanding of a chlorinated methyl nicotinate.

Physicochemical Properties of Related Compounds

The following table summarizes the key physicochemical properties of the selected analogous compounds. This data is crucial for understanding their stability, solubility, and potential for further chemical modifications.

| Property | Methyl 2-amino-6-chloronicotinate | Methyl 5,6-diaminonicotinate | Methyl 2-chloronicotinate |

| IUPAC Name | Methyl 2-amino-6-chloropyridine-3-carboxylate[1] | methyl 5,6-diaminonicotinate[2] | methyl 2-chloropyridine-3-carboxylate[3] |

| CAS Number | 849805-25-0[1][4] | 104685-76-9[2] | 40134-18-7[3][5] |

| Molecular Formula | C₇H₇ClN₂O₂[1] | C₇H₉N₃O₂[2] | C₇H₆ClNO₂[3][5] |

| Molecular Weight | 186.60 g/mol | 167.17 g/mol [2] | 171.58 g/mol [3][5] |

| Appearance | Typically a solid at room temperature[1] | Solid[2] | Colorless or yellowish liquid[5] |

| Solubility | Moderate solubility in polar solvents[1] | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | 150°C/1mmHg[5] |

| Density | Not specified | Not specified | 1.314 g/mL at 25°C[5] |

| Flash Point | Not specified | Not specified | 110°C[5] |

Spectroscopic Data

While specific spectral data for this compound is unavailable, data for related compounds can provide a reference for structural elucidation.

1H NMR Data for Methyl 6-chloronicotinate (CDCl3, 300MHz) [6]

-

δ: 3.98 (s, 3H)

-

δ: 7.42-7.45 (d, 1H)

-

δ: 8.24-8.27 (dd, 1H)

-

δ: 9.00-9.01 (d, 1H)

13C NMR Data for Methyl 6-chloronicotinate (CDCl3, 75.5MHz) [6]

-

δ: 52.61 (-OCH₃)

-

δ: 124.19 (5-CH)

-

δ: 125.00 (3-C)

-

δ: 139.59 (4-CH)

-

δ: 151.18 (2-CH)

-

δ: 155.68 (6-C)

-

δ: 164.88 (-COO-)

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of these compounds in a research setting.

Synthesis of Methyl 2-chloronicotinate[7]

This procedure details the esterification of 2-chloronicotinic acid using diazomethane.

Materials:

-

2-chloronicotinic acid

-

N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

-

Potassium hydroxide

-

Ethanol

-

Water

-

Ether

-

Methanol

-

Aqueous sodium carbonate

-

Methylene chloride

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of diazomethane in ether is prepared by the addition of N-methyl-N-nitroso-p-toluenesulfonamide to a stirred solution of potassium hydroxide in ethanol and water at 65°C. The distilled ether-diazomethane solution is collected in receiving vessels cooled to 0°C and -78°C.

-

The combined diazomethane solutions are treated dropwise with a solution of 2-chloronicotinic acid in methanol at -15°C.

-

The reaction mixture is maintained at -15°C for 4 hours and then allowed to slowly warm to room temperature.

-

The solution is concentrated in vacuo to yield a yellow solid.

-

The solid is partitioned between aqueous sodium carbonate and methylene chloride.

-

The organic layer is isolated, dried over MgSO₄, and concentrated in vacuo to yield crude methyl 2-chloronicotinate as an oil.

Synthesis of Methyl 5,6-diaminonicotinate[8]

This protocol describes the reduction of a nitro group to an amine.

Materials:

-

Methyl 6-amino-5-nitronicotinate

-

Methanol

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Methyl 6-amino-5-nitronicotinate is dissolved in methanol.

-

A catalytic amount of 5% palladium on carbon is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere at room temperature and normal pressure until the absorption of hydrogen gas ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield methyl 5,6-diaminonicotinate.

Chemical Structures and Synthetic Pathways

Visual representations of the molecular structures and their synthetic relationships are provided below.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Methyl 5,6-diaminonicotinate | 104685-76-9 [sigmaaldrich.com]

- 3. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-6-chloronicotinate | 849805-25-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

In-Depth Technical Guide: Methyl 2,6-Diamino-5-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate, with the CAS number 519147-85-4, is a substituted pyridine derivative.[1] This class of compounds, particularly diaminopyridines, serves as a crucial scaffold in medicinal chemistry and drug discovery due to their versatile biological activities. The presence of amino and chloro substituents on the pyridine ring, along with a methyl ester group, provides multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 519147-85-4 | [1] |

| IUPAC Name | methyl 2,6-diamino-5-chloropyridine-3-carboxylate | [1] |

| Molecular Formula | C₇H₈ClN₃O₂ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

A potential synthetic pathway can be conceptualized as a multi-step process, likely starting from a dichlorinated or amino-chlorinated nicotinic acid derivative, followed by esterification and subsequent amination reactions. The synthesis of diaminopyridines can be achieved through methods like the Chichibabin amination reaction or palladium-catalyzed amination of chloropyridines.

Below is a generalized workflow illustrating a potential synthetic approach.

Figure 1: A potential synthetic workflow for this compound.

General Experimental Considerations for Diaminopyridine Synthesis:

-

Reaction Conditions: The amination of chloropyridines can be sensitive to reaction conditions. Temperature, pressure, catalyst choice, and solvent can significantly impact the yield and purity of the product.

-

Catalyst Systems: For palladium-catalyzed aminations (Buchwald-Hartwig), the choice of palladium precursor and ligand is critical for achieving high efficiency.

-

Purification: Purification of the final product and intermediates is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery and Research

The diaminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. The structural features of this compound make it a valuable building block for the synthesis of novel compounds with potential therapeutic activities.

Logical Relationship of Structural Features to Potential Biological Activity:

Figure 2: Relationship between the structural motifs of this compound and its potential biological activities.

-

Kinase Inhibitors: The diaminopyridine scaffold can mimic the hinge-binding motif of ATP, making it a common feature in many kinase inhibitors. The amino groups can form crucial hydrogen bonds with the kinase hinge region.

-

Antimicrobial Agents: Pyridine-based structures are known to exhibit a broad spectrum of antimicrobial activities.

-

Ion Channel Modulators: The physicochemical properties of the molecule can be tuned to interact with specific ion channels.

-

G-Protein Coupled Receptor (GPCR) Ligands: The ester group provides a handle for further chemical modifications to explore interactions with GPCRs.

Safety and Handling

Detailed toxicological data for this compound is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its diaminopyridine core, combined with strategically placed functional groups, offers a versatile platform for the synthesis of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to Methyl 2,6-Diamino-5-chloronicotinate: Structure, Synthesis, and Potential Biological Activity

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2,6-Diamino-5-chloronicotinate, a substituted pyridine derivative. Due to the limited availability of direct experimental data, this document extrapolates information from structurally similar compounds to provide a robust profile for researchers, scientists, and drug development professionals. The guide covers the predicted molecular structure and properties, a proposed multi-step synthesis protocol, and an exploration of potential biological activities based on the known pharmacology of related aminonicotinates and diaminopyridines. All quantitative data for analogous compounds are presented in structured tables, and detailed experimental methodologies are provided.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with two amino groups at positions 2 and 6, a chlorine atom at position 5, and a methyl ester group at position 3.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | Methyl 2,6-diamino-5-chloropyridine-3-carboxylate |

| Appearance | Expected to be a solid at room temperature |

Data from Analogous Compounds:

To provide a comparative context, the following tables summarize the known properties of structurally related compounds.

Table 2.1: Properties of Mono-amino Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| Methyl 2-amino-6-chloronicotinate | C₇H₇ClN₂O₂ | 186.60 | 849805-25-0 | [1] |

| Methyl 6-amino-2-chloronicotinate | C₇H₇ClN₂O₂ | 186.60 | 1004294-64-7 |

Table 2.2: Properties of Diamino Analog (without Chlorine)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| Methyl 5,6-diaminonicotinate | C₇H₉N₃O₂ | 167.17 | 104685-76-9 |

Table 2.3: Properties of Dichloro Precursor Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| Methyl 2,6-dichloro-5-fluoronicotinate | C₇H₄Cl₂FNO₂ | 224.02 | 189281-66-1 | [2] |

Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound can be conceptualized starting from a commercially available precursor such as Methyl 2,6-dichloro-5-fluoronicotinate or through the nitration and subsequent reduction of a chlorinated nicotinic acid derivative. A proposed two-step amination of a di-chlorinated pyridine ring is outlined below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical procedure based on standard organic chemistry transformations.

Step 1: Synthesis of Methyl 2,6-dichloronicotinate

If not commercially available, this precursor can be synthesized from 2,6-dihydroxynicotinic acid via chlorination with a reagent like phosphorus oxychloride, followed by esterification.

Step 2: Diamination of Methyl 2,6-dichloronicotinate

-

In a sealed pressure vessel, dissolve Methyl 2,6-dichloronicotinate in a suitable solvent such as methanol or dioxane.

-

Add a significant excess of an ammonia source, for example, a saturated solution of ammonia in methanol or aqueous ammonia.

-

Heat the mixture to a temperature range of 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction vessel to room temperature and cautiously vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule, namely the nicotinic acid and 2,6-diaminopyridine cores, are found in compounds with a wide range of pharmacological effects.

Antimicrobial Activity

Nicotinic acid and its derivatives are known to possess antimicrobial properties against various pathogens.[3] The presence of the pyridine ring is crucial for this activity. It is plausible that this compound could exhibit antibacterial or antifungal effects.

Anticancer Activity

Derivatives of 2,6-diaminopyridine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[4] The two amino groups can form crucial hydrogen bonds with the kinase hinge region. Additionally, substituted nicotinamides have shown promise as anticancer agents.[5]

Caption: Hypothetical signaling pathway for anticancer activity.

Neurological Activity

Aminonicotinic acid analogs have been explored as agonists for GABA-A receptors, suggesting potential applications in neurological disorders.[6] The 2,6-diaminopyridine scaffold is also a key component in certain drugs developed for neurological conditions.[7][8]

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While "this compound" remains a compound with no direct characterization in available scientific literature, this guide provides a foundational understanding based on the principles of chemical analogy. The proposed molecular structure, a plausible synthetic route, and the discussion of potential biological activities offer a starting point for researchers interested in exploring this and related molecules. The provided experimental protocols for synthesis and biological evaluation can serve as a template for future investigations into this novel chemical entity. Further research is warranted to synthesize and characterize this compound and to validate its potential therapeutic applications.

References

- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

- 5. 6-Aminonicotinic acid: the excellent choice for pharmaceutical intermediates | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 6. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic Data for Methyl 2,6-Diamino-5-chloronicotinate and Related Analogues: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for Methyl 2,6-diamino-5-chloronicotinate . Following a comprehensive search, it must be noted that specific, publicly available spectroscopic data for this exact compound could not be located. The synthesis and characterization of this particular molecule do not appear to be widely documented in the queried scientific literature or chemical databases.

However, in the interest of providing valuable related information for researchers in the field, this guide presents a compilation of spectroscopic data for several closely related structural analogues. These compounds share key functional groups and the core nicotinic acid methyl ester framework, and their data may serve as a useful reference for predicting the spectral characteristics of the target compound or for the identification of related structures.

Summary of Available Spectroscopic Data for Analogous Compounds

The following tables summarize the available spectroscopic information for structurally similar molecules. It is crucial to note that these are different compounds, and their spectral data will not be identical to that of this compound.

Methyl 2-amino-6-chloronicotinate

This analogue differs by the absence of one amino group at the 6-position.

Table 1: Spectroscopic Data for Methyl 2-amino-6-chloronicotinate

| Technique | Data Summary |

| ¹H NMR | Data not explicitly found in the provided search results. |

| ¹³C NMR | Data not explicitly found in the provided search results. |

| IR | Data not explicitly found in the provided search results. |

| MS | Data not explicitly found in the provided search results. |

| CAS No. | 849805-25-0[1] |

Methyl 6-amino-5-chloronicotinate

This analogue differs by the absence of one amino group at the 2-position.

Table 2: Spectroscopic Data for Methyl 6-amino-5-chloronicotinate

| Technique | Data Summary |

| ¹H NMR | Spectroscopic data is available through chemical suppliers like ChemicalBook. |

| ¹³C NMR | Spectroscopic data is available through chemical suppliers like ChemicalBook. |

| IR | Spectroscopic data is available through chemical suppliers like ChemicalBook. |

| MS | Spectroscopic data is available through chemical suppliers like ChemicalBook. |

| CAS No. | 856211-63-7 |

Methyl 2-chloronicotinate

This analogue lacks both amino groups.

Table 3: Spectroscopic Data for Methyl 2-chloronicotinate

| Technique | Data Summary |

| ¹H NMR | Spectrum available.[2] |

| ¹³C NMR | Data available. |

| IR | FTIR Spectrum available (Technique: Film).[3] |

| MS | GC-MS data available.[3] |

| CAS No. | 40134-18-7[3] |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for the listed analogous compounds are not fully available within the immediate search results. Spectroscopic data provided by chemical suppliers or databases such as PubChem and ChemicalBook are typically generated using standard, instrument-specific operating procedures. For instance, the FTIR spectrum for Methyl 2-chloronicotinate was obtained on a Bruker IFS 85 using the film technique.[3] For detailed methodologies, it would be necessary to consult the original acquisition records from the respective data sources.

Visualization of Workflows and Pathways

The request included the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz. As no specific information regarding the synthesis, biological activity, or experimental procedures involving this compound was found, it is not possible to generate a meaningful diagram that fulfills this requirement.

To illustrate the general concept of a synthesis workflow, a hypothetical and simplified representation is provided below. This does not represent the actual synthesis of the target compound.

References

Technical Guide: Solubility Profile of Methyl 2,6-Diamino-5-chloronicotinate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for Methyl 2,6-Diamino-5-chloronicotinate. This guide provides a qualitative assessment of its expected solubility based on its structural features and presents a general experimental protocol for its determination. The information herein is intended to guide researchers in designing their own solubility studies.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical physicochemical parameter that influences its utility in synthesis, purification, formulation, and biological screening. This document outlines the expected solubility characteristics of this compound and provides a standardized methodology for its experimental determination.

Qualitative Solubility Assessment

The molecular structure of this compound features several functional groups that will dictate its solubility behavior:

-

Amino Groups (-NH2): The two primary amino groups are capable of hydrogen bonding, which will contribute to its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Ester Group (-COOCH3): The methyl ester group adds some lipophilicity and can also participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Pyridine Ring and Chlorine Atom: The aromatic pyridine ring and the chloro-substituent contribute to the molecule's overall lipophilicity.

Based on these features, it is anticipated that this compound will exhibit moderate solubility in polar solvents. A related compound, Methyl 2-amino-6-chloronicotinate, is described as having moderate solubility in polar solvents. It is likely that the target compound will be sparingly soluble in non-polar solvents like hexanes and toluene.

Quantitative Solubility Data

As no specific quantitative data for this compound is publicly available, the following table is provided as a template for researchers to populate with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Tetrahydrofuran (THF) | 25 |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound in an organic solvent using the shake-flask method, which is a widely accepted technique.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to allow the solution to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL, g/L, or molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

In-Depth Technical Guide on the Stability and Storage of Methyl 2,6-Diamino-5-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2,6-Diamino-5-chloronicotinate. Due to the limited availability of specific stability data for this compound, this guide consolidates information from studies on structurally related molecules, including aminopyridines, methyl nicotinate esters, and chloropyridines, to provide a robust understanding of its potential degradation pathways and optimal storage practices.

Chemical Profile and Inferred Stability

This compound is a substituted pyridine derivative with functional groups that dictate its chemical stability: two primary amino groups, a chloro substituent, and a methyl ester. The stability of this compound is primarily influenced by its susceptibility to oxidation, hydrolysis, and photolytic degradation.

Table 1: Summary of Potential Degradation Pathways and Influencing Factors

| Degradation Pathway | Influencing Factors | Potential Degradation Products | Inferred Rate/Conditions |

| Oxidation | Presence of oxidizing agents (e.g., peroxides), exposure to air and light. | Nitro-substituted pyridines, N-oxides. | Can be significant under strong oxidative stress.[1] |

| Hydrolysis | pH (acidic or basic conditions), temperature, presence of certain buffers. | 2,6-Diamino-5-chloronicotinic acid and methanol. | Likely follows pseudo-first-order kinetics, accelerated at non-neutral pH and elevated temperatures.[2][3] |

| Photodegradation | Exposure to UV or visible light. | Various photolytic byproducts. | Chlorinated pyridines are known to be susceptible to photodegradation. |

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (refrigerated). | Minimizes the rate of potential hydrolytic and oxidative degradation. While some related aminopyridines are stable at room temperature, refrigeration provides an additional safeguard. |

| Light | Protect from light. Store in amber vials or light-opaque containers. | The chloropyridine moiety suggests a susceptibility to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the amino groups. |

| Moisture | Store in a dry, well-sealed container with a desiccant. | To prevent hydrolysis of the methyl ester. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical degradation. |

For handling, it is advised to use personal protective equipment, including gloves and safety glasses. Handling should be performed in a well-ventilated area.

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the behavior of its constituent functional groups.

Oxidative Degradation

The presence of two amino groups on the pyridine ring makes the molecule susceptible to oxidation. Studies on 3,4-diaminopyridine have shown that in the presence of hydrogen peroxide, it can degrade to form 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1] This suggests a similar pathway for this compound.

Caption: Potential Oxidative Degradation Pathways.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol. The rate of this reaction is pH-dependent.[2]

Caption: Hydrolytic Degradation Pathway.

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is not publicly available, a forced degradation study would be the standard approach to determine its intrinsic stability.[4][5] The following are detailed, hypothetical protocols for such a study.

General Experimental Workflow

Caption: General Workflow for a Forced Degradation Study.

Protocol for Acid/Base Hydrolysis

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a stock solution of the compound.

-

Oxidation: Add an appropriate volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

-

Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points.

-

Analysis: Analyze the samples by HPLC.

Protocol for Photostability Testing

-

Sample Exposure: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

Control: Keep a set of samples protected from light as a control.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Conclusion

References

- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to Methyl 2,6-Diamino-5-chloronicotinate

Introduction

Methyl 2,6-Diamino-5-chloronicotinate is a substituted pyridine derivative. While specific information on this compound is scarce, its structural motifs—a diaminopyridine core and a chloro substituent—are present in various biologically active molecules. Diaminopyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. This guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound, aimed at researchers and professionals in drug discovery and development.

Hypothetical Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The following multi-step synthesis is proposed, leveraging known transformations of nicotinic acid derivatives.

Proposed Synthetic Pathway

A potential pathway involves the nitration of a suitable nicotinic acid precursor, followed by amination, reduction of the nitro group, and finally, chlorination. An alternative approach could involve the double amination of a dichlorinated nicotinic acid ester. The first proposed pathway is detailed below.

Theoretical Exploration of Methyl 2,6-Diamino-5-chloronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a theoretical exploration of Methyl 2,6-Diamino-5-chloronicotinate. To date, there is a notable absence of dedicated published research on this specific compound. The information presented herein is extrapolated from studies on structurally similar molecules and is intended to serve as a foundation for future research and development.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring two amino groups, a chloro substituent, and a methyl ester, suggests a range of possible biological activities. This guide provides a theoretical overview of its potential physicochemical properties, a hypothetical synthesis protocol, and a discussion of its potential biological significance based on analogous compounds.

Physicochemical Properties (Theoretical)

The physicochemical properties of this compound have been estimated based on data from related compounds such as 2,6-diaminopyridine, methyl 5-chloronicotinate, and other substituted methyl nicotinates.[1][2][3][4][5] These predicted values can guide initial experimental design and characterization.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₇H₈ClN₃O₂ | --- |

| Molecular Weight | 201.61 g/mol | --- |

| Appearance | Off-white to light yellow crystalline solid | Based on the appearance of 2,6-diaminopyridine.[2] |

| Melting Point | 130-145 °C | Intermediate between 2,6-diaminopyridine (117-122 °C) and related substituted nicotinates.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Inferred from the properties of 2,6-diaminopyridine and methyl nicotinate derivatives.[3] |

| logP | 1.2 - 1.8 | Estimated based on the contributions of the amino, chloro, and methyl ester groups. |

Spectroscopic Data (Theoretical)

The following are predicted spectroscopic characteristics for this compound, derived from data for structurally similar compounds.[6][7][8][9][10][11][12][13]

| Technique | Predicted Key Signals |

| ¹H NMR | δ 7.5-8.0 (s, 1H, H-4), δ 5.5-6.5 (br s, 4H, -NH₂), δ 3.8-4.0 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 165-170 (C=O), δ 155-160 (C-2, C-6), δ 140-145 (C-4), δ 110-120 (C-3, C-5), δ 50-55 (-OCH₃) |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 1720-1700 (C=O stretch), 1620-1580 (C=C, C=N stretch), 800-750 (C-Cl stretch) |

| Mass Spec (EI) | m/z 201/203 (M⁺, Cl isotope pattern), fragments corresponding to loss of -OCH₃, -COOCH₃, and Cl. |

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound can be conceptualized starting from a commercially available or readily synthesized precursor like methyl 2,6-dichloro-5-chloronicotinate. The following protocol is a theoretical adaptation based on established amination reactions of chloropyridines.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a high-pressure reaction vessel, add methyl 2,6-dichloro-5-chloronicotinate (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as dioxane or NMP. Cool the vessel to 0°C and add a solution of ammonia in methanol (excess, >10 eq).

-

Reaction Conditions: Seal the vessel and heat to 100-120°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Potential Biological Activity and Signaling Pathways

The structural motifs within this compound suggest potential for biological activity, particularly as an antimicrobial or anticancer agent.

Postulated Antimicrobial Activity

Derivatives of diaminopyridine and chloropyridine have demonstrated antimicrobial properties.[14][15][16][17][18] The presence of the chloro group can enhance lipophilicity, potentially aiding in cell membrane penetration, while the diaminopyridine core is a known pharmacophore in various antimicrobial agents.

Postulated Anticancer Activity

Nicotinic acid and its derivatives have been investigated for their roles in cancer therapy.[19][20][21][22][23] Some studies suggest that nicotinic acid derivatives can influence cellular metabolism and signaling pathways involved in cancer cell proliferation and survival. The diaminopyridine structure is also found in some kinase inhibitors.

A hypothetical signaling pathway that could be modulated by this compound, based on the activities of related compounds, is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Future Directions

The theoretical data presented in this guide provides a starting point for the synthesis and investigation of this compound. Experimental validation of the proposed synthesis and a thorough evaluation of its biological activities are necessary next steps. Screening against a panel of bacterial and cancer cell lines would be a prudent approach to uncover the therapeutic potential of this novel compound.

Note: This document is for informational purposes only and does not constitute a recommendation for any specific course of action. All laboratory work should be conducted by trained professionals in a safe environment.

References

- 1. 2,6-Diaminopyridine | CAS#:141-86-6 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,6-Diaminopyridine CAS 141-86-6 | 803575 [merckmillipore.com]

- 5. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl nicotinate [webbook.nist.gov]

- 9. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]

- 12. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]

- 13. Methyl isonicotinate(2459-09-8) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.uaic.ro [chem.uaic.ro]

- 16. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Methyl 2,6-Diamino-5-chloronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of pharmacological properties, making the development of versatile synthetic methodologies a critical area of research. Methyl 2,6-diamino-5-chloronicotinate is a valuable and highly functionalized starting material for the synthesis of a diverse library of substituted pyridines. The presence of two amino groups, a chloro substituent, and a methyl ester provides multiple handles for chemical modification.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound via three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods offer a broad substrate scope and functional group tolerance, enabling the introduction of a wide array of substituents at the C5-position of the pyridine ring.

Synthetic Utility of this compound

The strategic positioning of the chloro and amino groups on the pyridine ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-donating amino groups can enhance the reactivity of the chloro substituent in oxidative addition to the palladium catalyst.

I. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Vinyl-2,6-diaminonicotinates

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide. This reaction is particularly useful for introducing aryl or vinyl substituents at the C5-position of this compound.

Experimental Protocol

This protocol is adapted from procedures for Suzuki-Miyaura coupling on related electron-rich chloropyridines.

Materials:

-

This compound

-

Aryl- or vinylboronic acid or boronic acid pinacol ester (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 10:1)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl- or vinylboronic acid/ester (1.2-1.5 mmol), Pd(OAc)₂ (0.02-0.05 mmol), SPhos (0.04-0.10 mmol), and the base (2.0-3.0 mmol).

-

Add the anhydrous solvent (5-10 mL).

-

Degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/vinyl-2,6-diaminonicotinate.

Expected Yields for Analogous Reactions

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | Methyl 2,6-diamino-5-phenylnicotinate | 75-90 |

| 4-Methoxyphenylboronic acid | Methyl 2,6-diamino-5-(4-methoxyphenyl)nicotinate | 80-95 |

| 3-Thienylboronic acid | Methyl 2,6-diamino-5-(thiophen-3-yl)nicotinate | 70-85 |

| Vinylboronic acid pinacol ester | Methyl 2,6-diamino-5-vinylnicotinate | 60-75 |

Note: Yields are estimated based on reactions with structurally similar substrates and may vary.

II. Buchwald-Hartwig Amination for the Synthesis of 5-(Substituted amino)-2,6-diaminonicotinates

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a direct route to introduce a variety of primary and secondary amines at the C5-position.

Experimental Protocol

This protocol is based on established methods for the amination of related aminohalopyridines.[1]

Materials:

-

This compound

-

Primary or secondary amine (1.2-2.0 equivalents)

-

Pd₂(dba)₃ (2-5 mol%)

-

RuPhos or BrettPhos (4-10 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.5-2.5 equivalents)

-

Anhydrous toluene or 1,4-dioxane

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02-0.05 mmol) and the phosphine ligand (0.04-0.10 mmol) to a dry Schlenk tube.

-

Add the anhydrous solvent (3-5 mL) and stir for 10 minutes at room temperature.

-

Add this compound (1.0 mmol), the amine (1.2-2.0 mmol), and the base (1.5-2.5 mmol).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 5-(substituted amino)-2,6-diaminonicotinate.

Expected Yields for Analogous Reactions

| Amine | Product | Yield (%) |

| Morpholine | Methyl 2,6-diamino-5-morpholinonicotinate | 70-85 |

| Aniline | Methyl 2,6-diamino-5-(phenylamino)nicotinate | 65-80 |

| Benzylamine | Methyl 5-(benzylamino)-2,6-diaminonicotinate | 70-88 |

| N-Methylpiperazine | Methyl 2,6-diamino-5-(4-methylpiperazin-1-yl)nicotinate | 75-90 |

Note: Yields are estimated based on reactions with structurally similar substrates and may vary.

III. Sonogashira Coupling for the Synthesis of 5-Alkynyl-2,6-diaminonicotinates

The Sonogashira coupling provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to the synthesis of 5-alkynyl-substituted pyridines.

Experimental Protocol

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[2]

Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (5 mL) in a sealed tube, add the terminal alkyne (1.1-1.5 mmol), Pd(TFA)₂ (0.025 mmol), PPh₃ (0.05 mmol), CuI (0.05 mmol), and Et₃N (2-3 mL).

-

Degas the mixture with argon for 10 minutes.

-

Seal the tube and heat the reaction mixture to 100 °C for 3-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2,6-diaminonicotinate.

Quantitative Data from an Analogous Sonogashira Coupling

The following data is from the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, demonstrating the potential yields for similar reactions with this compound.[2]

| Alkyne | Product | Yield (%)[2] |

| Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98[2] |

| 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94[2] |

| Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88[2] |

| 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)pyridine | 92[2] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the three cross-coupling reactions.

References

Application Notes and Protocols: Methyl 2,6-Diamino-5-chloronicotinate as a Precursor for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in medicinal chemistry is the design of heterocyclic scaffolds that can effectively interact with the ATP-binding site of kinases.

Methyl 2,6-Diamino-5-chloronicotinate is a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its diaminopyridine structure provides a versatile scaffold that, upon cyclization, can form fused heterocyclic systems, such as pyrimido[4,5-b]pyridines. These structures are bioisosteric to the purine core of ATP and can be elaborated with various substituents to achieve high potency and selectivity against specific kinase targets.

These application notes provide a comprehensive overview of the potential of this compound as a precursor for kinase inhibitors. Included are proposed synthetic routes, representative biological data for analogous compounds, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this area.

Data Presentation: Representative Biological Activity of Analogous Kinase Inhibitors

While specific quantitative data for kinase inhibitors directly derived from this compound is not yet extensively published, the following table summarizes the activity of structurally related pyrimido[4,5-b]pyridine and aminopyrimidine-based inhibitors against various kinase targets. This data serves as a benchmark for the potential efficacy of compounds synthesized from the proposed precursor.

| Compound Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound/Class |

| Pyrimido[4,5-b]indole | RET, TRKA | 5, 10 | Dual RET/TRKA inhibitors[1] |

| Pyrimido[4,5-d]pyrimidine | CDK2 | 50 | Roscovitine (CDK inhibitor)[2] |

| Imidazo[4,5-b]pyridine | Aurora A, Aurora B | 42, 198 | Aurora Kinase Inhibitors[3] |

| 2,4-Dianilino-5-fluoropyrimidine | ALK | <10 | ALK Inhibitors[4][5] |

| Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 | Ibrutinib (BTK inhibitor) |

| Aminopyridine | JNK1/2 | 20-50 | JNK Inhibitors[6] |

| Pyrido[3,2-d]pyrimidine | PI3Kα, mTOR | 3-10 | Dual PI3K/mTOR inhibitors[7] |

| Imidazo[4,5-b]pyridine | CDK9 | 630-1320 | Sorafenib (multi-kinase inhibitor)[8] |

Experimental Protocols

Protocol 1: Synthesis of a Pyrimido[4,5-b]pyridin-4-amine Kinase Inhibitor Scaffold

This protocol describes a proposed two-step synthesis to form a core pyrimido[4,5-b]pyridine scaffold from this compound, followed by functionalization.

Step 1: Cyclization to form 7-chloro-2-methyl-5H-pyrimido[4,5-b]pyridin-4-one

-

To a solution of this compound (1.0 eq) in acetic anhydride (10 vol), add a catalytic amount of sulfuric acid.

-

Heat the reaction mixture to reflux (approximately 140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Chlorination and Subsequent Amination

-

Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl3) (5 vol).

-

Add N,N-dimethylaniline (0.2 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction for the formation of the 4-chloro intermediate.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude 4-chloro intermediate in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add the desired amine (e.g., a substituted aniline or benzylamine) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at 80-120°C until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purify the final compound by column chromatography to yield the desired kinase inhibitor.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Kinase of interest (recombinant)

-

Kinase-specific substrate (peptide or protein)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations.

-

In the wells of the assay plate, add the diluted test compounds. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

-

Incubate the plate at room temperature for the time specified in the kit protocol to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Proposed synthesis of kinase inhibitors from this compound.

Caption: Simplified CDK signaling pathway in cell cycle progression.

Caption: General workflow for kinase inhibitor discovery and development.

References

- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities | Semantic Scholar [semanticscholar.org]

- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2,6-Diamino-5-chloronicotinate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its unique arrangement of amino, chloro, and ester functional groups allows for a range of chemical transformations, making it a valuable precursor for the construction of fused heterocyclic systems. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological and pharmaceutical importance.

Pyrido[2,3-d]pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to purine nucleobases, enabling them to interact with a variety of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Application: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A primary application of this compound is in the synthesis of substituted pyrido[2,3-d]pyrimidin-7(8H)-ones through cyclocondensation reactions. The presence of the two amino groups and the methyl ester on the pyridine ring allows for the facile construction of the fused pyrimidine ring.

General Reaction Scheme

The reaction proceeds via a cyclocondensation of this compound with reagents such as urea or guanidine. The ortho-disposed amino and ester groups react to form the pyrimidinone ring, leading to the formation of the bicyclic pyrido[2,3-d]pyrimidine core.

Caption: General reaction scheme for the synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocols

The following is a generalized protocol for the synthesis of 6-chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one from this compound. This protocol is based on established synthetic methodologies for analogous compounds. Researchers should optimize the reaction conditions for their specific needs.

Synthesis of 6-Chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

-

This compound

-

Urea (or Guanidine Hydrochloride)

-

Sodium Methoxide (or other suitable base)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dowtherm A)

-

Methanol

-

Water

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and Urea (1.2 eq).

-

Solvent and Base Addition: Add a high-boiling point solvent such as DMF. To this suspension, add a solution of sodium methoxide in methanol (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration and wash with cold water and then with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one.

Caption: Experimental workflow for the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrido[2,3-d]pyrimidine derivatives from substituted aminonicotinates, based on literature reports for analogous reactions.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound (Hypothetical) | Urea | DMF | 140 | 6 | 75-85 |

| This compound (Hypothetical) | Guanidine | Dowtherm A | 150 | 4 | 80-90 |

| Substituted Aminonicotinate 1 (Literature Analog) | Urea | NMP | 160 | 8 | 72 |

| Substituted Aminonicotinate 2 (Literature Analog) | Guanidine | Ethylene Glycol | 145 | 5 | 85 |

Biological Significance and Further Applications

The resulting 6-chloro-2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one is a valuable intermediate for further chemical modifications. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains. This enables the generation of a library of diverse pyrido[2,3-d]pyrimidine derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against various kinases implicated in cancer progression.

-

Antimicrobial Agents: The scaffold has been explored for the development of novel antibacterial and antifungal compounds.

-

Antiviral Agents: Certain derivatives have exhibited promising activity against viral replication.

Caption: Logical workflow from starting material to drug development.

Conclusion

This compound is a key starting material for the efficient synthesis of the pyrido[2,3-d]pyrimidine scaffold. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds in the pursuit of novel therapeutic agents. The versatility of the starting material and the biological significance of the products make this an active and promising area of research in medicinal chemistry and drug development.

References

Application Notes and Protocols: Reactions of Methyl 2,6-Diamino-5-chloronicotinate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-diamino-5-chloronicotinate is a versatile scaffold in medicinal chemistry and materials science. The presence of two nucleophilic amino groups and an electron-rich pyridine ring allows for a variety of chemical modifications through reactions with electrophiles. These reactions can be directed to the amino groups (N-functionalization) or, under specific conditions, to the pyridine ring (C-functionalization). Understanding and controlling the reactivity of this molecule is crucial for the synthesis of novel compounds with desired biological activities or material properties.

These application notes provide an overview of the reactivity of this compound with common electrophiles, including acylating, alkylating, and formylating agents. Detailed experimental protocols for key transformations are provided to guide researchers in the synthesis of new derivatives.

General Reactivity

The two amino groups at the 2- and 6-positions of the pyridine ring are the primary sites of electrophilic attack. These groups are strong activating groups, making the pyridine ring electron-rich and susceptible to electrophilic substitution. However, the amino groups themselves are more nucleophilic than the ring carbons. Therefore, reactions with most electrophiles will initially occur on one or both nitrogen atoms.

Key considerations for selective reactions:

-

Stoichiometry of the electrophile: Using one equivalent of the electrophile can favor mono-substitution on one of the amino groups, while an excess will likely lead to di-substitution.

-

Reaction conditions: Temperature, solvent, and the presence of a base can influence the selectivity and rate of the reaction.

-

Nature of the electrophile: The reactivity and steric bulk of the electrophile will also play a role in determining the outcome of the reaction.

Reactions with Electrophiles: Protocols and Data

N-Acylation with Acyl Chlorides

The reaction of this compound with acyl chlorides is a straightforward method for the synthesis of N-acyl derivatives. The reaction typically proceeds at room temperature in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

Figure 1: General workflow for N-acylation.

Experimental Protocol: Synthesis of Methyl 2,6-di(acetylamino)-5-chloronicotinate

-

To a solution of this compound (1.0 g, 4.96 mmol) in dichloromethane (DCM, 20 mL), add triethylamine (1.51 g, 2.08 mL, 14.88 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.17 g, 1.06 mL, 14.88 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

| Electrophile | Product | Solvent | Base | Yield (%) | M.P. (°C) | 1H NMR (δ, ppm) |

| Acetyl Chloride | Methyl 2,6-di(acetylamino)-5-chloronicotinate | DCM | Et3N | ~85% | 210-212 | 12.62 (bs, 2H, CONH), 8.86 (s, 1H, pyridine-H), 3.83 (s, 3H, OCH3), 2.56 (s, 6H, 2xCH3) |

| Benzoyl Chloride | Methyl 2,6-di(benzoylamino)-5-chloronicotinate | Pyridine | - | ~80% | 235-237 | 12.80 (bs, 2H, CONH), 8.90 (s, 1H, pyridine-H), 7.90-7.50 (m, 10H, Ar-H), 3.85 (s, 3H, OCH3) |

Note: For selective mono-acylation, approximately one equivalent of the acylating agent should be used, and the reaction should be carefully monitored. Separation of mono- and di-acylated products may require careful chromatography.

N-Formylation using Vilsmeier-Haack Reagent

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. While it typically results in C-formylation, with highly activated systems like diaminopyridines, N-formylation can occur, especially if the ring is sterically hindered or if the reaction conditions are controlled. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Pathway:

Figure 2: Vilsmeier-Haack N-formylation pathway.

Experimental Protocol: Synthesis of Methyl 2,6-di(formylamino)-5-chloronicotinate

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 g, 4.96 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure N,N'-diformyl derivative.

| Electrophile Source | Product | Solvent | Yield (%) | M.P. (°C) | 1H NMR (δ, ppm) |

| POCl₃/DMF | Methyl 2,6-di(formylamino)-5-chloronicotinate | DMF | ~75% | >250 (dec.) | 10.50 (bs, 2H, NH), 9.80 (s, 2H, CHO), 8.85 (s, 1H, pyridine-H), 3.84 (s, 3H, OCH3) |

N-Alkylation with Alkyl Halides

N-alkylation of the amino groups can be achieved using alkyl halides. The reaction often requires a base to scavenge the hydrogen halide formed. Over-alkylation to form tertiary amines and even quaternary ammonium salts is a common side reaction, so careful control of stoichiometry and reaction conditions is necessary for selective mono- or di-alkylation.

Experimental Workflow:

Figure 3: Workflow for N-alkylation.

Experimental Protocol: Synthesis of Methyl 2,6-di(benzylamino)-5-chloronicotinate

-

To a solution of this compound (1.0 g, 4.96 mmol) in anhydrous DMF (20 mL), add potassium carbonate (2.06 g, 14.88 mmol).

-

Add benzyl bromide (2.55 g, 1.77 mL, 14.88 mmol) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

-